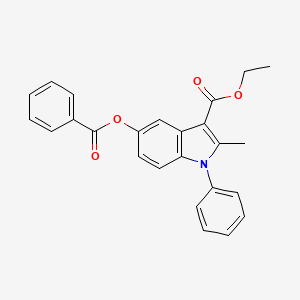

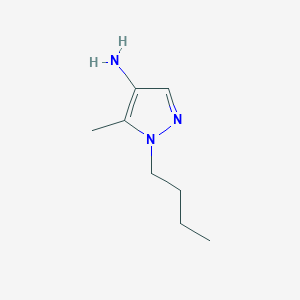

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate, also known as BMIPP, is a synthetic compound that belongs to the class of indole derivatives. BMIPP has been extensively studied for its potential applications in scientific research, particularly in the field of cardiology.

Wirkmechanismus

The mechanism of action of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate involves the uptake of the compound by myocardial cells and its subsequent metabolism. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is taken up by the cells via the same transport system that is responsible for the uptake of natural fatty acids. Once inside the cells, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is metabolized by beta-oxidation, a process that is similar to the metabolism of natural fatty acids. The metabolism of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate generates a radioactive signal that can be detected using imaging techniques.

Biochemical and Physiological Effects

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been shown to have a high affinity for myocardial cells and to be rapidly metabolized by these cells. The compound has a long half-life, which allows for the imaging of myocardial metabolism over an extended period of time. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has also been shown to be safe and well-tolerated in humans, with no significant adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

The use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate as a radiopharmaceutical agent has several advantages for lab experiments. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate allows for the non-invasive imaging of myocardial metabolism, which can provide valuable information about the function of the heart. The compound is also relatively easy to synthesize and has a long shelf-life, making it a convenient tracer for research purposes.

However, there are also some limitations to the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments. The compound has a relatively low uptake rate compared to natural fatty acids, which can limit its sensitivity for detecting areas of myocardial ischemia or infarction. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate also has a relatively high background signal, which can make it difficult to distinguish between normal and abnormal myocardial tissue.

Zukünftige Richtungen

There are several future directions for the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in scientific research. One potential application is the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for the early detection of myocardial ischemia or infarction. Another potential application is the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate for the assessment of myocardial metabolism in patients with heart disease. Additionally, the development of new imaging techniques that can improve the sensitivity and specificity of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate imaging could further enhance its usefulness in scientific research.

Conclusion

In conclusion, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of cardiology. The compound has a unique mechanism of action and has been shown to be safe and well-tolerated in humans. While there are some limitations to the use of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate in lab experiments, the compound has several advantages that make it a valuable tracer for research purposes. With continued research and development, ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has the potential to provide valuable insights into the function of the heart and the mechanisms of heart disease.

Synthesemethoden

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be synthesized using a multi-step process that involves the reaction of 2-methylindole with benzoyl chloride, followed by the reaction of the resulting compound with ethyl chloroformate and potassium carbonate. The final product is obtained by reacting the intermediate compound with ethyl alcohol and hydrochloric acid. The purity and yield of ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate can be improved by using column chromatography and recrystallization techniques.

Wissenschaftliche Forschungsanwendungen

Ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate has been widely used in scientific research as a radiopharmaceutical agent for imaging cardiac function. ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate is a fatty acid analogue that is taken up by myocardial cells and metabolized in a manner similar to that of natural fatty acids. This property makes ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate an ideal tracer for imaging myocardial metabolism and identifying areas of myocardial ischemia or infarction.

Eigenschaften

IUPAC Name |

ethyl 5-benzoyloxy-2-methyl-1-phenylindole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21NO4/c1-3-29-25(28)23-17(2)26(19-12-8-5-9-13-19)22-15-14-20(16-21(22)23)30-24(27)18-10-6-4-7-11-18/h4-16H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHFCQYCOQHOSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3)C4=CC=CC=C4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-(benzoyloxy)-2-methyl-1-phenyl-1H-indole-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Exo-3-cyano-9-azabicyclo[3.3.1]nonane hydrochloride](/img/no-structure.png)

![4-phenyl-2-[3-phenyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B2849959.png)

![N-[3-[(4-methoxyphenyl)methylamino]quinoxalin-2-yl]thiophene-2-sulfonamide](/img/structure/B2849970.png)

![2-{2-chloro[(2,5-dichlorophenyl)sulfonyl]anilino}-N-phenylacetamide](/img/structure/B2849973.png)

![(1R,5S)-8-((2-(trifluoromethyl)phenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2849974.png)